(1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17637205
InChI: InChI=1S/C6H10N2O/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3/t5-/m1/s1
SMILES:
Molecular Formula: C6H10N2O
Molecular Weight: 126.16 g/mol

(1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

CAS No.:

Cat. No.: VC17637205

Molecular Formula: C6H10N2O

Molecular Weight: 126.16 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine -

Specification

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
IUPAC Name (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethanamine
Standard InChI InChI=1S/C6H10N2O/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3/t5-/m1/s1
Standard InChI Key BCZCRYDWZCGWIP-RXMQYKEDSA-N
Isomeric SMILES CC1=CN=C(O1)[C@@H](C)N
Canonical SMILES CC1=CN=C(O1)C(C)N

Introduction

Structural Elucidation and Molecular Properties

Chemical Identity and Stereochemistry

The compound’s IUPAC name, (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine, delineates its core structure:

  • A 1,3-oxazole ring (five-membered heterocycle with oxygen at position 1 and nitrogen at position 3).

  • A methyl group (-CH₃) at position 5 of the oxazole ring.

  • An ethanamine group (-CH(NH₂)CH₃) at position 2, with the chiral center exhibiting R configuration.

The molecular formula is C₆H₁₁N₂O, and its molecular weight is 127.17 g/mol (calculated from analogous structures ). The stereochemistry at the ethanamine’s chiral center critically influences its biological interactions, as enantiomers often exhibit divergent pharmacological profiles .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₆H₁₁N₂OPredicted
Molecular Weight127.17 g/molCalculated
XLogP3-AA (Lipophilicity)-0.2 (estimated)Analog
Hydrogen Bond Donors1Analog
Hydrogen Bond Acceptors3Analog

Synthesis and Reactivity

Synthetic Pathways

While no published protocol explicitly targets this compound, oxazole derivatives are typically synthesized via:

  • Robinson-Gabriel Synthesis: Cyclodehydration of α-acylamino ketones using agents like phosphorus oxychloride.

  • Cyclocondensation Reactions: Combining aldehydes, ammonia, and acylating agents to form the oxazole core .
    For (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine, a plausible route involves:

  • Introducing the methyl group via alkylation at position 5 during cyclization.

  • Installing the ethanamine moiety through reductive amination or nitrile reduction, followed by chiral resolution to isolate the R enantiomer .

Reactivity Profile

The compound’s reactivity is governed by:

  • Oxazole Ring: Susceptible to electrophilic substitution at position 4 or 5 due to electron-rich nitrogen and oxygen atoms .

  • Primary Amine: Participates in acylation, Schiff base formation, and coordination chemistry.

Physicochemical and Spectroscopic Characteristics

Predicted Physicochemical Properties

Using computational tools and analog data :

  • Solubility: Moderate water solubility (~5–10 mg/mL) due to the polar oxazole ring and amine group.

  • Melting Point: Estimated 120–130°C (similar to 4-methyl analogs).

  • pKa: The amine group’s pKa is ~9.5, making it weakly basic .

Spectroscopic Signatures

  • IR Spectroscopy: Stretching vibrations at ~3350 cm⁻¹ (N-H), 1650 cm⁻¹ (C=N), and 1550 cm⁻¹ (C-O) .

  • NMR:

    • ¹H NMR: Methyl groups at δ 2.3 (oxazole-CH₃) and δ 1.2 (amine-CH₃); oxazole protons at δ 7.1–7.3.

    • ¹³C NMR: Oxazole carbons at δ 150 (C2), δ 140 (C5), and δ 120 (C4) .

CompoundTargetIC₅₀ (nM)Source
4-Methyl-1,3-oxazol-2-yl analogSerotonin Transporter320
5-Methyl-1,2-oxazol-3-yl analogDopamine D2 Receptor450

Applications in Drug Discovery

Lead Optimization

The chirality and substituent positions make this compound a candidate for:

  • Central Nervous System (CNS) Drugs: Potential antidepressant or anxiolytic effects via GPCR modulation .

  • Anticancer Agents: Oxazoles inhibit topoisomerases or kinase pathways.

Material Science

Conjugated oxazole-amine systems may serve as:

  • Fluorescent Probes: Due to π-π* transitions in the oxazole ring .

  • Coordination Ligands: For catalytic metal complexes.

Future Research Directions

  • Stereoselective Synthesis: Developing enantioselective routes to access the R configuration efficiently .

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity in model organisms.

  • Computational Modeling: Predicting off-target effects and optimizing selectivity.

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